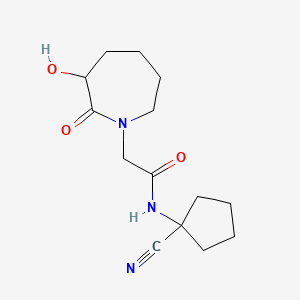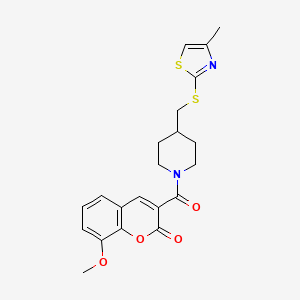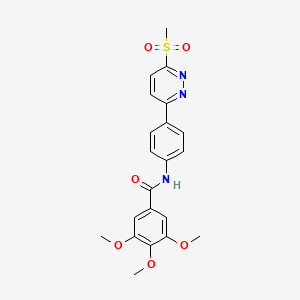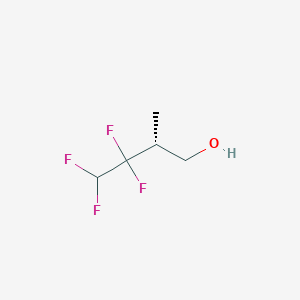
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates many cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been investigated for its potential use in cancer therapy due to its ability to inhibit CK2 and disrupt the signaling pathways that promote cancer cell growth and survival.
Mecanismo De Acción
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is a selective inhibitor of protein kinase CK2, a serine/threonine kinase that regulates many cellular processes. CK2 is overexpressed in many types of cancer and is involved in the regulation of multiple signaling pathways that promote cancer cell growth and survival. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to downstream targets. By inhibiting CK2, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. Inhibition of CK2 by N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to decrease cell proliferation, induce apoptosis, and inhibit DNA repair. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to inhibit the expression of several proteins involved in cancer cell growth and survival, including Akt, NF-κB, and c-Myc. In addition, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to have antitumor activity in preclinical models of cancer, making it a potential candidate for cancer therapy. However, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate cells and tissues. In addition, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have some off-target effects, which may complicate interpretation of experimental results.
Direcciones Futuras
Several future directions for research on N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide are possible. One area of research is the development of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, further studies are needed to elucidate the mechanisms of action of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide and its effects on cellular processes beyond CK2 inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in cancer patients and to identify potential biomarkers of response.
Métodos De Síntesis
The synthesis of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide involves a multi-step process that begins with the reaction of 1-cyanocyclopentene with ethyl 2-aminoacetate to form N-ethyl-2-(1-cyanocyclopentyl)acetamide. This intermediate is then reacted with 3-hydroxy-2-oxoazepane to form N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide. The synthesis of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been optimized to improve yield and purity, and several variations of the synthesis method have been reported in the literature.
Aplicaciones Científicas De Investigación
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to inhibit CK2 activity and disrupt the signaling pathways that promote cancer cell growth and survival. In preclinical studies, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has demonstrated antitumor activity in a variety of cancer types, including breast, prostate, pancreatic, and lung cancer. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c15-10-14(6-2-3-7-14)16-12(19)9-17-8-4-1-5-11(18)13(17)20/h11,18H,1-9H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFALPTVKDHEBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)O)CC(=O)NC2(CCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)
![1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2360978.png)
![3-amino-N-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2360979.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2360985.png)
![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)
![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)


![1-Phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2360990.png)

![4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2360992.png)